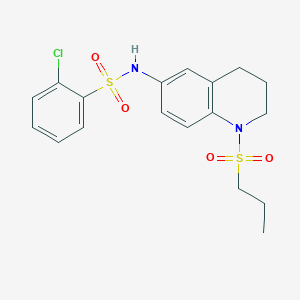

2-chloro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-chloro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a complex organic compound with notable applications in various fields of scientific research and industry. The structure of this compound includes a chlorinated benzenesulfonamide moiety attached to a tetrahydroquinoline system substituted with a propylsulfonyl group. This unique structure lends itself to diverse chemical properties and reactions, making it a compound of interest for chemists and researchers alike.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide can be achieved through multi-step organic synthesis. One of the common synthetic routes involves the following steps:

Starting Material Preparation: : Begin with the appropriate tetrahydroquinoline derivative.

N-Alkylation: : Introduce the propylsulfonyl group using propylsulfonyl chloride in the presence of a base such as sodium hydride.

Chlorination: : Chlorinate the benzenesulfonamide derivative using thionyl chloride or another chlorinating agent.

Coupling Reaction: : Finally, couple the chlorinated benzenesulfonamide with the alkylated tetrahydroquinoline derivative under suitable conditions, often requiring a catalyst and appropriate solvent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic steps but is scaled up to accommodate larger volumes. Process optimization involves:

Using continuous flow reactors for better control of reaction parameters.

Employing cost-effective reagents and catalysts.

Implementing rigorous purification techniques like recrystallization or chromatography to ensure high purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-chloro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide undergoes various types of chemical reactions, including:

Oxidation: : Can be oxidized to introduce additional functional groups.

Reduction: : Possible reduction of specific functional groups under controlled conditions.

Substitution: : The chloro and sulfonyl groups make it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Use of oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: : Application of reducing agents such as lithium aluminium hydride or sodium borohydride.

Substitution: : Employment of nucleophiles like amines or alcohols under basic conditions to substitute the chloro group.

Major Products Formed

From Oxidation: : Formation of ketones or aldehydes depending on the specific conditions.

From Reduction: : Conversion to primary or secondary amines.

From Substitution: : Introduction of new functional groups replacing the chloro group.

Applications De Recherche Scientifique

Chemistry

Catalysis: : Acts as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.

Material Science: : Used in the synthesis of polymers with specific electronic properties.

Biology

Enzyme Inhibition: : Potential inhibitor of enzymes due to its structural similarity to biological substrates.

Probe Design: : Used in the design of molecular probes for studying biological processes.

Medicine

Drug Development: : Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

Agricultural Chemicals: : Applied in the synthesis of herbicides and pesticides.

Dye Synthesis: : Intermediate in the production of complex dyes with specific color properties.

Mécanisme D'action

The mechanism of action for 2-chloro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target proteins. This can lead to inhibition or activation of specific biochemical pathways, resulting in its observed effects.

Comparaison Avec Des Composés Similaires

Similar compounds include other sulfonamide derivatives and tetrahydroquinoline-based compounds. What sets 2-chloro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide apart is its unique combination of functional groups, providing a distinct profile in terms of reactivity and application.

Similar Compounds

N-(2-chloro-6-methylphenyl)benzenesulfonamide

N-(2-chloro-5-nitrophenyl)benzenesulfonamide

2-(propylsulfonyl)quinolin-6-ylbenzenesulfonamide

Each of these compounds exhibits unique properties, but none combine the same set of functional groups found in this compound, making it a valuable entity for diverse applications.

Let me know if there's any other way I can be of help.

Activité Biologique

The compound 2-chloro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Molecular Formula : C₁₅H₁₈ClN₂O₄S

- Molecular Weight : 352.79 g/mol

- CAS Number : 847170-51-8

The compound features a chloro group and a sulfonamide moiety, which are known to contribute to its biological activity.

Research indicates that compounds similar to this compound often act as inhibitors of carbonic anhydrases (CAs), which are enzymes involved in various physiological processes including acid-base balance and respiration. The interaction of the sulfonamide group with the zinc ion in the active site of CAs is crucial for their inhibitory action .

Anticancer Properties

Recent studies have demonstrated that derivatives of benzenesulfonamides exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- Cell Lines Tested : L929 (mouse fibroblast), MCF-7 (breast cancer), and Hep-3B (hepatocellular carcinoma).

- Findings : Several compounds showed notable cytotoxicity with low IC₅₀ values, indicating their potential as anticancer agents. The compound's mechanism may involve the induction of apoptosis and inhibition of cell proliferation pathways .

Inhibition of Carbonic Anhydrases

The compound has been evaluated for its inhibitory effects on human carbonic anhydrases (hCAs). Notably:

- Inhibition Potency : The compound demonstrated a K₁ value in the nanomolar range against isoforms hCA I and II, indicating strong inhibitory activity compared to traditional inhibitors like acetazolamide .

- Selectivity : The structure allows for selective inhibition of specific CA isoforms, which is advantageous for minimizing side effects in therapeutic applications.

Case Studies

- Study on Antiproliferative Activity :

- Molecular Docking Studies :

Data Summary Table

| Biological Activity | Value/Observation |

|---|---|

| Molecular Weight | 352.79 g/mol |

| K₁ against hCA I | 47.8 nM |

| K₁ against hCA II | 33.2 nM |

| IC₅₀ against MCF-7 | Significant antiproliferative activity |

| Selectivity | High selectivity for hCA I and II |

Propriétés

IUPAC Name |

2-chloro-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2O4S2/c1-2-12-26(22,23)21-11-5-6-14-13-15(9-10-17(14)21)20-27(24,25)18-8-4-3-7-16(18)19/h3-4,7-10,13,20H,2,5-6,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAPDEZOEGHRGFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.